3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid 3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18815311
InChI: InChI=1S/C27H20ClF6NO5S/c28-22-6-2-5-21(27(32,33)34)20(22)10-7-16-8-11-24-23(13-16)35(15-18(40-24)9-12-25(36)37)41(38,39)19-4-1-3-17(14-19)26(29,30)31/h1-8,10-11,13-14,18H,9,12,15H2,(H,36,37)
SMILES:
Molecular Formula: C27H20ClF6NO5S
Molecular Weight: 620.0 g/mol

3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid

CAS No.:

Cat. No.: VC18815311

Molecular Formula: C27H20ClF6NO5S

Molecular Weight: 620.0 g/mol

* For research use only. Not for human or veterinary use.

3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid -

Specification

Molecular Formula C27H20ClF6NO5S
Molecular Weight 620.0 g/mol
IUPAC Name 3-[6-[2-[2-chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid
Standard InChI InChI=1S/C27H20ClF6NO5S/c28-22-6-2-5-21(27(32,33)34)20(22)10-7-16-8-11-24-23(13-16)35(15-18(40-24)9-12-25(36)37)41(38,39)19-4-1-3-17(14-19)26(29,30)31/h1-8,10-11,13-14,18H,9,12,15H2,(H,36,37)
Standard InChI Key HNQAJIBKSKZNTO-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)C=CC4=C(C=CC=C4Cl)C(F)(F)F)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Stereochemistry

The IUPAC name 3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid encodes critical stereochemical and substituent information :

  • Stereodescriptors: The (2S) configuration at position 2 of the dihydrobenzoxazine ring and the (E)-geometry of the vinyl group ensure specific three-dimensional positioning for biological interactions.

  • Substituents:

    • A 2-chloro-6-(trifluoromethyl)phenyl group attached via an ethylene linker.

    • A 3-(trifluoromethyl)benzenesulfonyl group at position 4.

    • A propanoic acid side chain at position 2.

Molecular Specifications

Key molecular parameters derived from PubChem and VulcanChem entries include :

PropertyValueSource
Molecular FormulaC₂₇H₂₀ClF₆NO₅S
Molecular Weight620.0 g/mol
XLogP3-AA6.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors10
Rotatable Bonds7

The presence of two trifluoromethyl groups (-CF₃) and a sulfonyl (-SO₂-) moiety contributes to enhanced lipophilicity (logP = 6.2) and potential metabolic resistance .

Synthesis and Structural Analogues

Synthetic Pathways

While explicit protocols remain unpublished, VulcanChem outlines a plausible multi-step synthesis:

  • Benzoxazine Core Formation: Cyclization of o-aminophenol derivatives with epoxides or halohydrins.

  • Sulfonation: Introduction of the 3-(trifluoromethyl)benzenesulfonyl group via nucleophilic aromatic substitution.

  • Styryl Group Installation: Heck coupling or Wittig reaction to attach the 2-chloro-6-(trifluoromethyl)styryl moiety.

  • Side Chain Functionalization: Introduction of the propanoic acid group through alkylation and oxidation.

Structural Analogues

Comparative analysis with related compounds highlights substitution-driven property modifications:

Compound VariationMolecular Weight (g/mol)logPKey Functional Groups
6-(4-Chlorophenyl analogue 525.95.84-Chlorophenyl, no vinyl-CF₃
6-Fluoro-2-chlorophenyl variant 570.06.2Fluorine at phenyl, single CF₃
Target compound620.06.2Dual CF₃, chloro, vinyl

The additional trifluoromethyl group in the target compound increases molecular weight by 49.1 g/mol compared to the 4-chlorophenyl analogue while maintaining similar lipophilicity .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • Aqueous Solubility: Predicted low solubility (<10 µg/mL) due to high logP and aromatic surface area .

  • Membrane Permeability: Favorable transcellular diffusion suggested by the >6 logP value, though efflux transporter susceptibility remains uncharacterized .

Metabolic Stability

  • CYP450 Interactions: The sulfonyl group may reduce CYP3A4-mediated oxidation, while trifluoromethyl groups resist oxidative defluorination.

  • Glucuronidation Potential: The propanoic acid moiety provides a site for Phase II conjugation, potentially limiting systemic exposure .

Challenges and Development Considerations

Synthetic Complexity

  • Step Count: Estimated 8-12 steps with cumulative yields <5%.

  • Purification Challenges: Diastereomer separation required at the (2S)-configured center .

Toxicity Risks

  • Mitochondrial Toxicity: Potential uncoupling activity from the lipophilic profile .

  • hERG Inhibition: Trifluoromethyl aromatics may prolong QT intervals.

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